3-Amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid

Catalog No.
S775728
CAS No.
21753-19-5
M.F
C₁₀H₁₄N₂O₄S
M. Wt
258.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-2-[(4-methylphenyl)sulfonylamino]propanoic...

CAS Number

21753-19-5

Product Name

3-Amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid

IUPAC Name

3-amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid

Molecular Formula

C₁₀H₁₄N₂O₄S

Molecular Weight

258.3 g/mol

InChI

InChI=1S/C10H14N2O4S/c1-7-2-4-8(5-3-7)17(15,16)12-9(6-11)10(13)14/h2-5,9,12H,6,11H2,1H3,(H,13,14)

InChI Key

NOFBBVASBDIESZ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CN)C(=O)O

Synonyms

N-2-Tosyl-L-2,3-diaminopropionic Acid; (S)-3-Amino-2-[(4-tolylsulfonyl)amino]propionic Acid; NSC 263145;

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CN)C(=O)O
MPAAP is an organic compound that belongs to the family of sulfonamides. The chemical structure of MPAAP can be represented as N-(4-methylphenyl)-3-aminoisobutyramide sulfonamide. MPAAP has been studied extensively due to its potential applications in various fields of research, such as biomedicine and industrial chemistry.
The physical properties of MPAAP include its melting point of 273-275°C and solubility in polar solvents, such as DMSO and methanol. The chemical properties of MPAAP include its ability to form hydrogen bonds and react with nucleophiles and electrophiles.
MPAAP can be synthesized by reacting sulfonamide with 4-methylbenzenesulfonyl chloride, followed by the reaction of the obtained intermediate with 3-aminobutyric acid. The compound can be characterized using various spectroscopic techniques, such as IR (infrared) and NMR (nuclear magnetic resonance) spectroscopy.
The analytical methods used to detect MPAAP include spectroscopic techniques, such as IR and NMR spectroscopy, and chromatographic techniques, such as HPLC (high-performance liquid chromatography) and TLC (thin-layer chromatography).
MPAAP has been shown to exhibit various biological properties, such as anticancer, antiviral, and antifungal activities. Studies have also shown that MPAAP has potential as an inhibitor of enzymes involved in various metabolic pathways.
Studies have shown that MPAAP has a relatively low toxicity profile and does not exhibit any significant adverse effects on the human body. However, further studies are needed to determine the long-term effects of MPAAP exposure on human health.
MPAAP has been used extensively in various scientific experiments, such as drug discovery and development, enzyme inhibition studies, and chemical biology research. The compound has shown promise as a potential drug candidate for cancer and viral infections.
Various studies have been conducted to investigate the potential applications of MPAAP. These studies have focused on the synthesis and characterization of MPAAP, its biological properties, and its potential applications in various fields of research.
MPAAP has potential implications in various fields of research and industry, such as drug discovery and development, enzyme inhibition studies, and chemical biology research. The compound can be used as a potential drug candidate for cancer and viral infections.
The limitations of MPAAP include its low water solubility and its potential toxicity. Future research should focus on developing more efficient methods for synthesizing MPAAP, improving its water solubility, and determining its long-term effects on human health. Additionally, future research should explore the potential applications of MPAAP in fields such as materials science and nanotechnology.
1. Developing more efficient and green methods for synthesizing MPAAP.
2. Improving the water solubility of MPAAP to increase its bioavailability.
3. Determining the long-term effects of MPAAP exposure on human health to ensure safety.
4. Exploring the potential applications of MPAAP in fields such as materials science and nanotechnology.
5. Investigating the mechanism behind MPAAP's biological properties to improve its drug efficacy and selectivity.
6. Developing new derivatives of MPAAP with enhanced biological properties and lower toxicity.
7. Using MPAAP as a molecular probe in chemical biology research.
8. Investigating the potential of MPAAP as a tool for studying enzyme inhibition.
9. Exploring the use of MPAAP in the production of new materials for industrial applications.
10. Investigating the potential of MPAAP as a scaffold for the design of new drugs with improved efficacy and selectivity.

XLogP3

-2.3

Other CAS

24571-53-7

Dates

Modify: 2023-09-14

Explore Compound Types